molecular formula C18H16F3N3OS B3170970 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea CAS No. 946386-84-1

3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea

Cat. No.: B3170970
CAS No.: 946386-84-1
M. Wt: 379.4 g/mol
InChI Key: ZXDPCUGKCAYSRY-UHFFFAOYSA-N
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Description

3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea typically involves the reaction of 1H-indole-3-ethylamine with 4-(trifluoromethoxy)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced thiourea derivatives.

    Substitution: Substituted thiourea compounds.

Scientific Research Applications

3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(1H-indol-3-yl)ethyl]-1-[4-methoxyphenyl]thiourea
  • 3-[2-(1H-indol-3-yl)ethyl]-1-[4-chlorophenyl]thiourea
  • 3-[2-(1H-indol-3-yl)ethyl]-1-[4-nitrophenyl]thiourea

Uniqueness

3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3OS/c19-18(20,21)25-14-7-5-13(6-8-14)24-17(26)22-10-9-12-11-23-16-4-2-1-3-15(12)16/h1-8,11,23H,9-10H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDPCUGKCAYSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165131
Record name N′-[2-(1H-Indol-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-84-1
Record name N′-[2-(1H-Indol-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N′-[2-(1H-Indol-3-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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